5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
Description
Properties
IUPAC Name |
(5-nitropyridin-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-6-2-1-3-7-13)10-5-4-9(8-12-10)14(16)17/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHWRPXRSLOMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine typically follows a two-step process:
Step 1: Formation of an intermediate chloroacetate derivative by reacting a nitro-substituted heterocyclic compound (e.g., secnidazole or metronidazole analogues) with chloroacetyl chloride in the presence of pyridine as a base.
Step 2: Nucleophilic substitution of the chloro group by piperidine to yield the piperidinyl carbonyl derivative.
This approach is supported by analogous syntheses of 5-nitroimidazole derivatives with various heterocyclic amines, including piperidine, as described by Kedar et al. (2016).
Detailed Preparation Procedure
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| I | Nitroimidazole derivative (e.g., secnidazole or metronidazole), chloroacetyl chloride, pyridine, ice bath (0-5 °C) | The nitroimidazole compound is dissolved in pyridine, chilled in an ice bath, then slowly reacted with chloroacetyl chloride. The reaction mixture is stirred for 5-10 minutes under cooling to form the intermediate chloroacetate (designated as IA). | Formation of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl chloroacetate intermediate. |
| II | Intermediate chloroacetate (IA), piperidine, dry dioxane, methanol | The intermediate IA is dissolved in dry dioxane and reacted with piperidine dissolved in methanol at ambient temperature. The nucleophilic substitution of the chloro group by piperidine occurs, yielding the target compound. | Formation of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl piperidin-1-yl acetate (analogous to this compound). |
| Purification | Saturated sodium chloride solution, anhydrous sodium sulfate, chloroform-cyclohexane recrystallization | The crude product is washed with saturated sodium chloride solution to remove impurities, dried over anhydrous sodium sulfate, and recrystallized from a chloroform-cyclohexane solvent mixture to obtain pure crystals. | Pure, crystalline this compound. |
Reaction Scheme Summary
Nitroimidazole derivative + Chloroacetyl chloride + Pyridine (0-5 °C)
→ Intermediate chloroacetate (IA)
Intermediate chloroacetate (IA) + Piperidine + Dry dioxane/MeOH
→ this compound (final product)
Research Findings and Analysis
- The reaction of chloroacetyl chloride with nitroimidazole derivatives proceeds efficiently under mild cooling conditions to minimize side reactions and decomposition.
- Pyridine acts as both solvent and base, scavenging HCl generated during acylation.
- The nucleophilic substitution by piperidine is facilitated in dry dioxane/methanol mixture, providing a polar aprotic environment favoring substitution over elimination.
- Purification by washing with saturated sodium chloride helps remove pyridinium salts and other ionic impurities.
- Recrystallization from chloroform-cyclohexane yields high-purity crystals suitable for further characterization and application.
Comparative Table of Related Heterocyclic Derivatives Preparation (Adapted from Kedar et al.)
| Compound Code | Heterocyclic Amine | Intermediate | Final Product | Purification Method |
|---|---|---|---|---|
| IIA | Piperazine | IA | 1,4-bis{(2-methyl-5-nitro-1H-imidazole)2 ethyl propanoate}piperazine | Saturated NaCl wash, anhydrous Na2SO4 drying, chloroform-cyclohexane recrystallization |
| IIB | Piperidine | IA | 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl piperidin-1-yl acetate | Same as above |
| IIC | Pyrrole | IA | 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl-1H pyrrol-1-yl acetate | Same as above |
| IID | Pyrrole | ID (metronidazole derivative) | 2-(2-methyl-5-nitro-1H-imidazole-1-yl)ethyl pyrrol-1-yl acetate | Same as above |
| IIE | Pyrrolidine | ID | 2-(2-methyl-5-nitro-1H-imidazole-1-yl)ethyl pyrrolidine-1-yl acetate | Same as above |
Notes on Reaction Optimization
- The reaction temperature is critical; maintaining 0-5 °C during acylation prevents decomposition of sensitive nitroimidazole rings.
- Dry solvents and anhydrous conditions improve nucleophilic substitution efficiency.
- The molar ratios of reagents (chloroacetyl chloride to nitroimidazole and piperidine) influence yield and purity; typically, stoichiometric or slight excess of chloroacetyl chloride is used.
- Reaction times vary but generally range from 30 minutes to several hours depending on scale and stirring efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Oxidation: The piperidine ring can be oxidized to form piperidinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Piperidinone derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine serves as a valuable building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system due to the piperidine structure. Its derivatives have been explored for their potential as antimicrobial and antiviral agents.
Case Study: Antiviral Activity
Recent studies have indicated that compounds containing the pyridine nucleus exhibit promising antiviral properties against pathogens like SARS-CoV-2. The presence of the nitro group enhances the compound's ability to interact with viral proteins, potentially leading to therapeutic applications in treating viral infections .
Biological Studies
The compound has shown interactions with various biomolecules, influencing enzyme activity and cellular processes. Its ability to modulate gene expression and affect metabolic pathways makes it a candidate for drug discovery.
Biochemical Analysis
this compound has been observed to interact with enzymes involved in oxidative stress responses, affecting their activity through reduction reactions of the nitro group. This interaction can lead to modifications in cellular signaling pathways.
Materials Science
In materials science, this compound can be utilized in developing advanced materials with specific electronic or optical properties. Its unique chemical structure allows for potential applications in organic electronics and photonic devices.
Mechanism of Action
The mechanism of action of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates, while the piperidine ring can enhance binding affinity to biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Conformational Analysis
Core Structure and Substituent Effects
- 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine : The pyridine ring is substituted with a nitro group (electron-withdrawing) and a piperidinyl carbonyl group. The piperidine ring typically adopts a chair conformation, with the aryl substituent in an equatorial position to minimize steric strain .
- 5-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine (CAS 14213-10-6): Replaces the piperidinyl carbonyl with a triazole group, introducing additional hydrogen-bonding capabilities and increased polarity .
- 5-Nitro-2-(piperidin-1-yl)benzaldehyde : Features a benzaldehyde core instead of pyridine, altering electronic distribution and reducing aromatic nitrogen’s basicity .
- 2-(4-Butylphenyl)oxazolo[4,5-b]pyridine : A fused oxazole-pyridine system with a bulky 4-butylphenyl group, enhancing hydrophobicity and steric hindrance .
Key Differences
Physicochemical Properties
Toxicity and Stability
Biological Activity
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a nitro group and a piperidine moiety attached to a pyridine ring. This compound exhibits significant biological activity, making it a candidate for various therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 235.24 g/mol
- CAS Number : 1301214-65-2
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways and oxidative stress responses. The nitro group can undergo reduction, generating reactive intermediates that modify enzyme activity .
- Cellular Signaling : It modulates cell signaling pathways and gene expression, influencing cellular metabolism and function. This includes the potential to alter transcription factor activity, which affects gene expression profiles .
- Protein Binding : The piperidine ring enhances binding affinity to specific protein targets, which may lead to enzyme inhibition or activation depending on the context of the interaction .
Antimicrobial Properties
Research indicates that compounds containing the pyridine nucleus, including this compound, exhibit diverse antimicrobial properties. For instance, studies have shown promising results against various bacterial strains, suggesting potential applications in treating infections .
Antitumor Activity
Preliminary studies suggest that derivatives of this compound may possess antitumor activity, particularly in inhibiting the growth of cancer cell lines. The presence of the nitro group is believed to enhance its efficacy against certain cancer types by inducing apoptosis or inhibiting cell proliferation .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[(Piperidin-1-yl)carbonyl]pyridine | Lacks nitro group | Less reactive; limited biological activity |
| 5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine | Reduced form of nitro compound | Different reactivity; potential for varied biological effects |
| Piperidine | Simple structure | Used as a precursor in various syntheses; minimal biological activity |
The unique combination of the nitro group and piperidine moiety in this compound enhances its reactivity and biological potential compared to simpler analogs .
Study on Antimicrobial Activity
A study evaluating the antimicrobial efficacy of pyridine compounds found that this compound demonstrated effective inhibition against several pathogenic bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Antitumor Research
In vitro studies have indicated that this compound can inhibit the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), suggesting its potential as an anticancer agent. Further research is needed to elucidate its mechanisms of action and efficacy in vivo .
Q & A
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (K values) for enzyme-inhibitor complexes.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for piperidine-carbonyl interactions.
- Mutagenesis Studies : Identify critical residues (e.g., catalytic lysine) via site-directed mutagenesis and activity assays .
How are purification challenges addressed for nitro-containing pyridine derivatives?
Q. Advanced Research Focus
- Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polarity-based separation.
- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals (>99% by HPLC).
- HPLC-MS : Confirm purity and detect trace nitro-reduction byproducts (e.g., amine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
